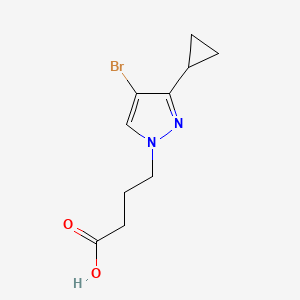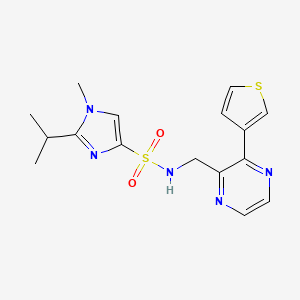
2-isopropyl-1-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1H-imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-isopropyl-1-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H19N5O2S2 and its molecular weight is 377.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Research demonstrates the synthesis and evaluation of various sulfonamide derivatives for their potential anticancer activities. For instance, novel thiosemicarbazide, carbamothioate, 1,3,4-thiadiazole, azomethine, thiourea, bisthiourea, and imidazole derivatives containing pyrazole moiety have been synthesized and evaluated for their anticancer activity. These compounds have shown promising results against Ehrlich ascites carcinoma cells (EAC), with certain derivatives outperforming known anticancer drugs like doxorubicin in terms of efficacy (El-Gaby et al., 2017).
Antimicrobial and Anti-inflammatory Properties
The development of sulfonamide derivatives also targets antimicrobial and anti-inflammatory applications. For example, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized, demonstrating high antibacterial activities. Such compounds are potential candidates for developing new antibacterial agents (Azab et al., 2013). Additionally, some derivatives have shown anti-inflammatory properties by inhibiting crucial enzymes responsible for inflammation, indicating their potential as COX-2 inhibitors or anti-inflammatory drugs (Thangarasu et al., 2019).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide derivatives are extensively researched for their inhibitory effects on various enzymes, demonstrating potential therapeutic applications. Specifically, pyrazole carbaldehyde derivatives have been synthesized and shown to possess antioxidant, anti-breast cancer, and anti-inflammatory properties by effectively inhibiting enzymes such as Cyclooxygenase-2 and Phosphoinositide-3-Kinase. These findings support the role of sulfonamide derivatives in novel drug discovery, particularly in addressing diseases associated with these enzymes (Penning et al., 1997).
Properties
IUPAC Name |
1-methyl-2-propan-2-yl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S2/c1-11(2)16-20-14(9-21(16)3)25(22,23)19-8-13-15(18-6-5-17-13)12-4-7-24-10-12/h4-7,9-11,19H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUKBAMOUKXYCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-((2,6-Difluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2611545.png)


![(2Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2611549.png)
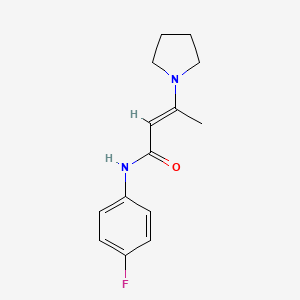
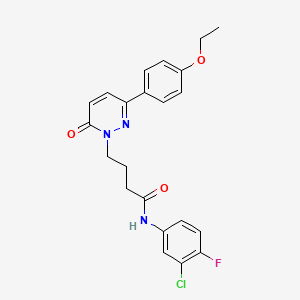
![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B2611556.png)
![1-[3-[(3-Fluorophenyl)methyl]-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2611558.png)

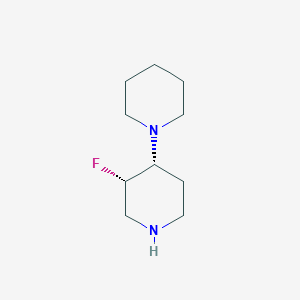
![7-[(3,4-Dichlorophenyl)methyl]-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2611562.png)

![3-[(4-ethoxyphenyl)methyl]-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2611564.png)
